molecular formula C28H25N5O2 B12142968 [2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-(2-phenylethyl)carboxamide

[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-(2-phenylethyl)carboxamide

Cat. No.: B12142968
M. Wt: 463.5 g/mol
InChI Key: BTMJNYAIWBTIDM-UHFFFAOYSA-N
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Description

[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide is a complex organic compound with a unique structure that combines multiple fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridino[2,3-d]pyridino[1,2-a]pyrimidine structure, followed by the introduction of the benzyl and phenylethyl groups. Key steps include:

    Formation of the Pyridino[2,3-d]pyridino[1,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions.

    Addition of the Phenylethyl Group: This can be done through amide bond formation using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methyl groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzyl and phenylethyl groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

    Oxidation Products: Compounds with additional oxygen functionalities.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Derivatives with modified benzyl or phenylethyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Biological Probes: Used in research to study biological pathways and molecular interactions.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the formulation of new drugs.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • [2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-benzylcarboxamide
  • Methyl 1-benzyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate

Uniqueness

The unique combination of fused ring systems and functional groups in [2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide distinguishes it from similar compounds

Properties

Molecular Formula

C28H25N5O2

Molecular Weight

463.5 g/mol

IUPAC Name

7-benzyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H25N5O2/c1-19-9-8-16-32-25(19)31-26-23(28(32)35)17-22(24(29)33(26)18-21-12-6-3-7-13-21)27(34)30-15-14-20-10-4-2-5-11-20/h2-13,16-17,29H,14-15,18H2,1H3,(H,30,34)

InChI Key

BTMJNYAIWBTIDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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